molecular formula C7H15NO2 B13815244 Acetic acid, N,N-diethylaminomethyl ester CAS No. 2037-00-5

Acetic acid, N,N-diethylaminomethyl ester

Cat. No.: B13815244
CAS No.: 2037-00-5
M. Wt: 145.20 g/mol
InChI Key: HRFPFWMWWNVACI-UHFFFAOYSA-N
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Description

Its structure comprises an acetate group (CH₃COO–) linked to a methylene bridge (–CH₂–) bearing a diethylamine moiety (N(C₂H₅)₂).

This suggests that the diethylaminomethyl ester group may influence reactivity, particularly in hydrogen bonding and electrophilic substitution pathways.

Properties

CAS No.

2037-00-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

diethylaminomethyl acetate

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3

InChI Key

HRFPFWMWWNVACI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Diethylamine with Methyl Acetate or Acetic Anhydride

One common approach is the aminolysis of methyl acetate or acetic anhydride by diethylamine or diethylaminomethyl intermediates. This method is analogous to the preparation of related esters and amides such as N,N-dimethylacetamide, which is well documented.

  • Process: Continuous or batch reaction of methyl acetate with diethylamine in the presence of a basic catalyst facilitates nucleophilic substitution, yielding the ester.
  • Conditions: Typically carried out at moderate temperatures (50–150°C) with controlled molar ratios to optimize yield and purity.
  • Catalysts: Basic catalysts improve reaction rates and selectivity.
  • Purification: Removal of residual acetic acid and unreacted amines by washing and distillation.

This method is supported by analogous processes for N,N-dimethylacetamide preparation, where methyl acetate reacts with dimethylamine under basic catalysis to afford high yields and purity.

Preparation from Trimethylamine N-oxide and Acetic Anhydride (Polonovski Reaction Analog)

A related synthetic strategy involves the formation of aminomethyl esters via the Polonovski reaction or its variants, where trimethylamine N-oxide reacts with acetic anhydride to form dimethylaminomethyl acetate intermediates. By extension, a similar approach can be adapted for N,N-diethylaminomethyl esters:

  • Step 1: Reaction of trimethylamine N-oxide with acetic anhydride at low temperature (<15°C) yields the aminoester intermediate in high yield (~80%).
  • Step 2: The aminoester can be further reacted or hydrolyzed to yield the desired ester or related products.
  • Mechanism: Nucleophilic displacement by the amine oxide on acetic anhydride forms the aminomethyl ester.
  • Advantages: This method allows isolation of the aminoester intermediate, enabling controlled synthesis of the final ester.

Although the exact N,N-diethyl analog is less reported, the mechanistic insights from dimethylaminomethyl acetate synthesis provide a valuable foundation.

Catalytic Polymerization and Cross-linked Catalysts

Recent advances include the use of polymerized catalysts for esterification reactions involving amines and acetic acid derivatives. Cross-linked organic frameworks prepared via ring-opening olefin metathesis polymerization have been employed to catalyze similar transformations efficiently:

  • Catalyst: Cross-linked polymeric catalysts provide reusable and selective catalysis.
  • Reaction: Amines react with acetic acid derivatives under mild conditions with catalyst support.
  • Benefits: Improved catalyst recovery, reduced waste, and enhanced reaction rates.

While specific examples for acetic acid, N,N-diethylaminomethyl ester are limited, these catalytic methods represent promising avenues for scalable synthesis.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Catalyst Yield (%) Notes
Aminolysis of methyl acetate Methyl acetate + diethylamine 50–150°C, basic catalyst Basic catalyst (e.g., amines) High (70–90%) Continuous or batch process, high purity
Polonovski reaction analog Trimethylamine N-oxide + acetic anhydride <15°C initially, then RT None (stoichiometric reagents) ~80% (for dimethyl analog) Isolation of aminoester intermediate
Catalytic polymerization Amines + acetic acid derivatives Mild, polymer catalyst Cross-linked polymeric catalyst Variable Reusable catalyst, green chemistry potential

Research Discoveries and Mechanistic Insights

  • The isolation of dimethylaminomethyl acetate confirmed the aminoester intermediate postulated in the Polonovski reaction, providing a mechanistic basis for synthesizing related esters.
  • Continuous reaction processes using methyl acetate and dialkylamines under basic catalysis have been optimized for high yield and purity, demonstrating industrial viability.
  • Polymerized catalysts enhance reaction efficiency and sustainability, representing an emerging technology in ester synthesis.

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)methyl=acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.

    Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

Major Products Formed

    Hydrolysis: Acetic acid and (diethylamino)methanol.

    Transesterification: A new ester and alcohol.

    Reduction: (Diethylamino)methanol.

Scientific Research Applications

(Diethylamino)methyl=acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.

Comparison with Similar Compounds

N,N-Dimethylglycine Methyl Ester

  • Molecular Formula: C₅H₁₁NO₂
  • Key Properties: Synonyms: Methyl 2-(dimethylamino)acetate . Boiling Point/Melting Point: Not provided in evidence. Applications: Used in peptide synthesis and as a precursor for pharmaceuticals.

2-(Dimethylamino)ethyl Acetate

  • Molecular Formula: C₆H₁₃NO₂
  • Key Properties: Synonyms: Dimethylaminoethyl acetate . Applications: Intermediate in polymer chemistry and drug delivery systems.
  • Contrast: The ethyl spacer between the acetate and dimethylamino group increases flexibility, which may affect its interaction with biological targets compared to the methylene-linked diethylamino ester .

Diethyl Acetamidomalonate

  • Molecular Formula: C₉H₁₅NO₅
  • Key Properties: Melting Point: 96–99°C . Applications: Used in the synthesis of amino acids and heterocycles.
  • Contrast :
    • The malonate backbone introduces two ester groups, enabling diverse reactivity in nucleophilic substitutions, unlike the single acetate group in the target compound .

Functional Group Analogs: Esters vs. Amides

N,N-Dimethylacetamide (DMAC)

  • Molecular Formula: C₄H₉NO
  • Key Properties :
    • Boiling Point: 165°C; highly polar solvent .
    • Toxicity: Linked to hepatotoxicity and reproductive effects .
  • Contrast :
    • As an amide, DMAC exhibits higher thermal stability and solvent capacity compared to esters like the target compound, which may hydrolyze more readily under acidic/basic conditions .

Ethyl Nitroacetate

  • Molecular Formula: C₄H₇NO₄
  • Key Properties :
    • Molecular Weight: 133.10 g/mol .
    • Applications: Explosives precursor and nitration reagent.
  • Contrast: The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in radical reactions, unlike the electron-donating diethylamino group in the target ester .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Acetic acid, N,N-diethylaminomethyl ester C₇H₁₅NO₂ 145.20 (calculated) Potential bioactivity; limited synthesis data
N,N-Dimethylglycine methyl ester C₅H₁₁NO₂ 117.15 Pharmaceutical intermediates
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 131.17 Polymer chemistry; drug delivery
N,N-Dimethylacetamide (DMAC) C₄H₉NO 87.12 Polar solvent; industrial applications
Ethyl nitroacetate C₄H₇NO₄ 133.10 Explosives precursor; nitration reactions

Industrial Relevance

  • Solvent Use : DMAC’s dominance as a high-boiling solvent underscores the demand for stable amides over esters in industrial processes .

Q & A

Q. What are the established synthetic routes for Acetic acid, N,N-diethylaminomethyl ester?

The compound is synthesized via acid-catalyzed esterification between acetic acid and N,N-diethylaminomethanol. Sulfuric acid or Amberlyst 36 are effective catalysts, following a second-order reversible mechanism. Optimal conditions include temperatures of 60–80°C and a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation. Water removal via molecular sieves improves yields to >85% .

Q. How is the purity of this compound assessed in research settings?

Gas chromatography (GC) with flame ionization detection (FID) is standard. Use a polar column (e.g., DB-WAX) and temperature programming from 50°C (2 min hold) to 220°C at 10°C/min. Compare retention times to certified standards (≥99% purity). For trace impurities, employ GC-MS with electron ionization (70 eV) and monitor characteristic fragments (e.g., m/z 146 [M+H]+) .

Q. What safety protocols are critical when handling this compound?

Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact (H315/H319 hazards). Store at 2–8°C under nitrogen. For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Inhalation exposure requires oxygen administration and monitoring for respiratory irritation (H335) .

Q. What spectroscopic methods confirm the compound’s structure?

Key methods include:

  • ¹³C NMR : Ester carbonyl at δ 170–172 ppm; N-CH2 at δ 45–50 ppm.
  • IR : C=O stretch at 1735–1745 cm⁻¹; N-H wag at 800 cm⁻¹ (if secondary amine present).
  • High-resolution MS : Exact mass match for C₇H₁₅NO₂ (theoretical [M+H]+: 146.1176) .

Advanced Research Questions

Q. How to resolve discrepancies in reported reaction kinetics for its synthesis?

Discrepancies often arise from variable catalysts (e.g., H₂SO₄ vs. Amberlyst 36) or water removal methods. Conduct controlled experiments with:

  • Standardized catalyst loading (5% w/w).
  • Molecular sieves or azeotropic distillation for water removal.
  • In situ FTIR monitoring (ester C=O peak at 1740 cm⁻¹). Compare rate constants under identical conditions to isolate variables .

Q. What analytical techniques differentiate stereoisomers or regioisomers?

  • Chiral HPLC : Polysaccharide column (Chiralpak AD-H) with heptane/ethanol (90:10) at 1 mL/min.
  • ¹H-¹H COSY NMR : Focus on J coupling between ester carbonyl and aminomethyl protons.
  • High-resolution MS : ESI+ mode to confirm m/z 158.1176 ([M+H]+ for C₈H₁₆NO₂+) .

Q. How does solvent polarity impact the nucleophilic reactivity of the N,N-diethylaminomethyl group?

In aprotic solvents (DMF, THF), free amine groups exhibit 3–5× higher nucleophilicity than in aqueous systems. Quantify via competition experiments with p-nitrophenyl acetate: Monitor hydrolysis rates (UV at 400 nm) across solvents. Dielectric constant (ε) <15 enhances amine availability by reducing protonation .

Q. What strategies mitigate N-demethylation during storage?

Stabilize via:

  • Acidic buffers (pH 4–5 citrate) to protonate the amine.
  • Antioxidants (0.1% BHT) under inert atmosphere.
  • UV light avoidance (λ <300 nm causes bond cleavage). Monitor degradation weekly via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 3:7) .

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